molecular formula C21H22FNO2 B4022863 3-(4-fluorophenyl)-3-(2-furyl)-N-(4-methoxybenzyl)-1-propanamine

3-(4-fluorophenyl)-3-(2-furyl)-N-(4-methoxybenzyl)-1-propanamine

Cat. No. B4022863
M. Wt: 339.4 g/mol
InChI Key: QFSYWFLKAGTKFJ-UHFFFAOYSA-N
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Description

This chemical compound represents a class of substances with significant potential in various scientific fields. Its structure suggests interactions with biological systems, potentially acting on receptors or enzymes due to the presence of functional groups known for biological activity. The compound is not directly studied in the literature; however, its structural analogs have been synthesized and evaluated for various properties and activities, offering insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, a similar compound, 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, was synthesized from 3,3′-difluorobenzophenone through a three-step reaction sequence, demonstrating the complexity and precision required in synthesizing such molecules (Moe et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds reveals the significance of functional groups and their placement, influencing the chemical reactivity and interaction with biological targets. For instance, the incorporation of fluorine atoms and methoxy groups can significantly affect the molecule's electron distribution, impacting its pharmacological properties. The structure-activity relationships (SAR) of similar molecules, such as substituted N-benzyl piperidines, highlight the importance of molecular modifications on biological activity (Boos et al., 2006).

properties

IUPAC Name

3-(4-fluorophenyl)-3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-19-10-4-16(5-11-19)15-23-13-12-20(21-3-2-14-25-21)17-6-8-18(22)9-7-17/h2-11,14,20,23H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSYWFLKAGTKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-3-(furan-2-yl)-N-(4-methoxybenzyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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